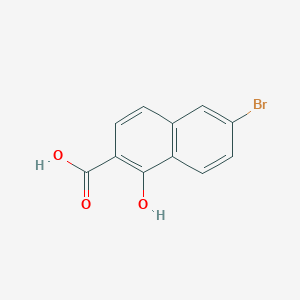

6-Bromo-1-hydroxy-2-naphthoic acid

Description

Properties

Molecular Formula |

C11H7BrO3 |

|---|---|

Molecular Weight |

267.07 g/mol |

IUPAC Name |

6-bromo-1-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7BrO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,(H,14,15) |

InChI Key |

BLARRRRXWFYIJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 6 Bromo 1 Hydroxy 2 Naphthoic Acid

Direct Synthetic Approaches to 6-Bromo-1-hydroxy-2-naphthoic Acid

Direct approaches to forming this compound, while seemingly straightforward, present significant regioselectivity challenges.

Regioselective Bromination of Hydroxynaphthoic Acid Precursors

The direct bromination of 1-hydroxy-2-naphthoic acid to selectively install a bromine atom at the C-6 position is a challenging transformation. The hydroxyl and carboxylic acid groups are both ortho-, para-directing, and the interplay of their directing effects, along with the steric hindrance, complicates the selective functionalization at the desired position. While various brominating agents like N-Bromosuccinimide (NBS) are known for their use in the regioselective bromination of activated aromatic systems, specific conditions for the synthesis of this compound from 1-hydroxy-2-naphthoic acid are not well-documented in the scientific literature. nih.govacgpubs.orgresearchgate.net This suggests that achieving high regioselectivity for the C-6 position over other possible positions (e.g., C-4) is difficult, likely leading to a mixture of isomers that would require complex separation.

Hydroxylation Strategies for Bromonaphthoic Acid Scaffolds

An alternative direct approach would be the hydroxylation of a 6-bromo-2-naphthoic acid scaffold at the C-1 position. General methods for the direct hydroxylation of aromatic compounds using oxidizing agents like hydrogen peroxide with various catalysts have been reported. rsc.orgmdpi.com These methods often rely on the electronic nature of the substituents on the aromatic ring to direct the incoming hydroxyl group. However, the application of these hydroxylation strategies to 6-bromo-2-naphthoic acid to selectively produce this compound is not specifically described in the literature, indicating that this may not be a common or efficient synthetic route.

Multi-Step Synthesis via Functional Group Interconversions

Multi-step synthetic sequences offer greater control over the regiochemistry and are generally the preferred methods for preparing specifically substituted naphthalenes like this compound.

Carboxylic Acid Functionalization from Naphthalene (B1677914) Derivatives

A plausible multi-step route involves the introduction of the carboxylic acid group onto a pre-functionalized naphthalene ring. For instance, the carboxylation of 6-bromo-1-naphthol is a potential key step. This transformation could theoretically be achieved through a Kolbe-Schmitt-type reaction, where the naphthoxide is reacted with carbon dioxide under pressure and temperature. While specific literature for the carboxylation of 6-bromo-1-naphthol to yield the 2-carboxylic acid derivative is sparse, the general applicability of this reaction to phenols suggests its feasibility. The starting material, 6-bromo-1-naphthol, is a known compound. chemspider.com

Transformation of Amino- and Methoxy-Naphthoic Acid Intermediates (e.g., Bucherer reaction, diazotization)

Functional group interconversions involving amino and methoxy (B1213986) groups are powerful strategies in naphthalene chemistry. The Bucherer reaction, for example, allows for the conversion of a naphthol to a naphthylamine or vice versa. google.com This can be followed by a diazotization reaction of the amino group to form a diazonium salt, which is a versatile intermediate that can be converted to a variety of functional groups, including a hydroxyl group.

A representative industrial process for a related compound, 6-bromo-2-naphthoic acid, involves the conversion of 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid via the Bucherer reaction, followed by a Sandmeyer-type reaction where the amino group is transformed into a bromo group via its diazonium salt. google.com

A similar strategy could be envisioned for the synthesis of this compound. For instance, a suitably substituted bromo-aminonaphthalene could undergo carboxylation, followed by diazotization of the amino group and subsequent hydrolysis to yield the target 1-hydroxy derivative.

Table 1: Representative Conditions for Bucherer and Diazotization Reactions in Naphthoic Acid Synthesis google.com

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| Bucherer Reaction | 6-hydroxy-2-naphthoic acid | Ammonia (B1221849), Sulfite (B76179)/Bisulfite | Pressure: 0.2-1.0 MPa, Temperature: 110-150 °C, Time: 5-15 hours | 6-amino-2-naphthoic acid |

Similarly, a methoxy-substituted naphthalene can serve as a precursor. The methoxy group can be cleaved at a later stage of the synthesis to reveal the hydroxyl group.

Rearrangement Reactions Leading to Naphthoic Acid Esters (e.g., 1,2-acyl shifts of oxabenzonorbornadienes)

A novel and efficient route to 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.govbohrium.comnih.gov This methodology allows for the synthesis of 1-hydroxy-2-naphthoic acid esters with diverse substitution patterns, including those with halogen substituents. nih.gov

The reaction proceeds through the opening of the oxa-bridge of the oxabenzonorbornadiene substrate in the presence of a Lewis acid, forming a carbocationic intermediate. This is followed by a 1,2-acyl shift and subsequent rearomatization to yield the stable 1-hydroxy-2-naphthoic acid ester. nih.gov The starting oxabenzonorbornadienes can be synthesized from the corresponding anthracenes or via Diels-Alder reactions. This method is particularly advantageous as it can provide access to novel substitution patterns that are difficult to achieve through classical methods. nih.gov

Table 2: Synthesis of Substituted 1-Hydroxy-2-naphthoic Acid Esters via Oxabenzonorbornadiene Rearrangement nih.gov

| Substrate (Oxabenzonorbornadiene) | Lewis Acid | Product (1-Hydroxy-2-naphthoic acid ester) | Yield |

|---|---|---|---|

| Substituted with electron-donating groups | BCl₃ | Corresponding ester | Good |

| Substituted with electron-withdrawing groups | BCl₃ | Corresponding ester | Good |

This rearrangement provides a powerful tool for the construction of the core structure of this compound, likely starting from a bromo-substituted oxabenzonorbornadiene precursor.

Catalytic Systems and Reaction Optimization in Synthesis

The efficient synthesis of naphthoic acid derivatives, including this compound, heavily relies on the strategic use of catalytic systems to promote desired bond formations and functional group transformations. Optimization of these reactions is key to maximizing yields and purity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for constructing the substituted naphthalene core. libretexts.orgresearchgate.net These reactions, including the Heck, Stille, and Suzuki couplings, offer versatile methods for introducing aryl, vinyl, or alkyl groups onto a naphthoic acid scaffold. libretexts.orgyoutube.commasterorganicchemistry.com

Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide. masterorganicchemistry.comyoutube.com In the context of naphthoic acid synthesis, this could involve reacting a brominated naphthoic acid derivative with an alkene to introduce a new carbon-carbon bond. masterorganicchemistry.com

Stille Coupling: The Stille reaction utilizes an organotin compound to couple with an organic halide. youtube.comyoutube.com This method is valuable for creating biaryl compounds and other complex structures. researchgate.net

Suzuki Coupling: Widely used in organic synthesis, the Suzuki reaction pairs an organoboron compound (like a boronic acid) with an organic halide. libretexts.orgmasterorganicchemistry.com It is particularly effective for synthesizing biaryl compounds and is noted for its tolerance of various functional groups. masterorganicchemistry.comresearchgate.net

The general mechanism for these palladium-catalyzed couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions to achieve high yields and selectivity. libretexts.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Heck | Alkene | Aryl/Vinyl Halide | Palladium | Forms a new C-C bond between the alkene and the halide. masterorganicchemistry.comyoutube.com |

| Stille | Organotin Compound | Organic Halide | Palladium | Creates biaryl compounds and other complex structures. researchgate.netyoutube.com |

| Suzuki | Organoboron Compound | Organic Halide | Palladium | Highly effective for biaryl synthesis and functional group tolerant. masterorganicchemistry.comresearchgate.net |

Lewis Acid Catalysis in Naphthoic Acid Ester Formation

Lewis acids play a significant role in promoting various organic transformations, including the formation of esters from carboxylic acids. In the synthesis of naphthoic acid derivatives, Lewis acids can be employed to catalyze the esterification of the carboxylic acid group. mdpi.com

Recent research has shown that Lewis acids can mediate a 1,2-acyl shift in oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. acs.orgnih.gov This method provides a novel route to access uniquely substituted naphthoic acid esters. nih.gov Furthermore, Lewis acids have been used to promote the dearomatization of naphthols, which can then be functionalized to create complex cyclic structures. d-nb.infonih.gov The choice of Lewis acid can influence the selectivity of the reaction, leading to different products. For example, using Bi(OTf)3 as a catalyst in the reaction of cyclopropane (B1198618) dicarboxylates with 2-naphthols leads to cyclopentannulation, while Sc(OTf)3 promotes a Friedel-Crafts-type addition. nih.gov

Oxidation and reduction reactions are fundamental in organic synthesis and are employed in various strategies to produce naphthoic acids. For instance, the oxidation of a methyl group on the naphthalene ring can yield the corresponding carboxylic acid. One traditional method involves the oxidation of 2-acetyl-6-bromonaphthalene using sodium hypochlorite (B82951) (the haloform reaction). google.com Another approach is the oxidation of 6-bromo-2-methylnaphthalene.

A more environmentally friendly approach involves the direct carboxylation of naphthalene using carbon dioxide with a Lewis acid catalyst, offering high selectivity and atom economy. google.com Reductive processes can also be involved, for example, in the preparation of a starting material or the removal of a protecting group.

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of a specific isomer like this compound requires strict control over the position of the substituents on the naphthalene ring (regioselectivity).

The directing effects of existing substituents on the naphthalene ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. For instance, the hydroxyl group at the 1-position and the carboxyl group at the 2-position will influence the position of bromination.

In palladium-catalyzed cross-coupling reactions, the initial placement of the halide and the organometallic or boron functionality dictates the regioselectivity of the resulting product. libretexts.org Similarly, in Lewis acid-catalyzed reactions of naphthols, the nature and position of substituents can direct the outcome of the reaction, leading to different constitutional isomers. nih.gov The stereoselectivity, while not a factor in the aromatic naphthalene ring itself, becomes important if chiral centers are introduced in the side chains or during subsequent reactions.

A known synthetic route to 6-bromo-2-naphthoic acid involves the diazotization of 6-amino-2-naphthoic acid followed by a Sandmeyer reaction with copper bromide. google.com This sequence ensures the bromine is introduced at the desired 6-position. The starting 6-amino-2-naphthoic acid can be prepared from 6-hydroxy-2-naphthoic acid. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for 6-Bromo-1-hydroxy-2-naphthoic Acid

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful tool for probing the molecular structure and bonding within this compound.

The solid-phase mid-FTIR spectrum of the related compound, 6-bromo-2-naphthoic acid, has been recorded in the 4000–400 cm⁻¹ region. nih.govsigmaaldrich.comkisti.re.kr For a similar compound, 1-hydroxy-2-naphthoic acid, experimental FTIR spectra have also been extensively analyzed. researchgate.net The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the identification of characteristic vibrational modes. Key vibrational bands include those associated with the O-H, C=O, and C-Br stretching, as well as various bending and deformation modes of the naphthalene (B1677914) ring.

A detailed assignment of the observed FTIR bands for a related compound, 2-bromo-6-methoxynaphthalene, is presented below. This provides an illustrative example of the types of vibrational modes observed in such brominated naphthalene derivatives. nih.gov

Table 1: Selected FTIR Spectral Data and Vibrational Assignments for a Related Brominated Naphthalene Derivative

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3065 | C-H stretching |

| 1625 | C=C stretching |

| 1475 | C-H bending |

| 1260 | C-O stretching |

| 850 | C-H out-of-plane bending |

| 670 | C-Br stretching |

Data is illustrative and based on a related compound.

Complementing FTIR spectroscopy, the FT Raman spectrum of 6-bromo-2-naphthoic acid has been recorded in the 3500–100 cm⁻¹ range. nih.govsigmaaldrich.comkisti.re.kr This technique is particularly sensitive to non-polar bonds and provides crucial information about the skeletal vibrations of the naphthalene core and the C-Br bond. The combination of FTIR and FT Raman data allows for a more complete picture of the vibrational landscape of the molecule. For instance, in the study of 2-bromo-6-methoxynaphthalene, FT-Raman spectroscopy was also employed to investigate its vibrational modes. nih.gov

To accurately assign the observed vibrational frequencies from FTIR and FT Raman spectra to specific molecular motions, normal coordinate analysis is employed. nih.govsigmaaldrich.comkisti.re.kr This analysis is often performed using a scaled quantum mechanical force field derived from DFT calculations. nih.govsigmaaldrich.comkisti.re.kr By comparing the simulated spectra with the experimental spectra, researchers can gain important insights into the ability of the computational method to describe the vibrational modes of the molecule. nih.govsigmaaldrich.comkisti.re.kr This approach has been successfully applied to interpret the vibrational spectra of 6-bromo-2-naphthoic acid. nih.govsigmaaldrich.comkisti.re.kr

Electronic Spectroscopy of this compound

Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of the molecule.

The UV-Vis absorption spectrum of 6-bromo-2-naphthol (B32079), a closely related compound, has been studied to understand its electronic transitions. nsf.gov The spectrum is characterized by absorption bands corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the substituents on the ring, namely the bromo and hydroxyl groups. For example, the UV-Vis spectra of 6-bromo-2-naphthol were recorded in methanol (B129727) before and after irradiation with blue LEDs to study its photoacidic properties. nsf.gov

Table 2: Illustrative UV-Vis Absorption Maxima for a Related Naphthol Derivative

| Solvent | λmax (nm) |

|---|---|

| Methanol | ~330 |

| Water | ~325 |

Data is illustrative and based on a related compound.

Fluorescence spectroscopy is a sensitive technique used to investigate the excited-state properties of molecules. Studies on 6-bromo-2-naphthol have determined its excited-state acidity (pKa*) and lifetime. nsf.gov It was found that 6-bromo-2-naphthol exhibits enhanced excited-state acidity compared to 2-naphthol. nsf.gov This property is crucial for its function as a photoacid catalyst. The fluorescence properties, including quantum yield and lifetime, provide insights into the de-excitation pathways of the electronically excited molecule.

Magnetic Resonance Techniques for Structural Confirmation

Magnetic resonance techniques are indispensable for the precise structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons, as well as the hydroxyl and carboxylic acid protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl group. The multiplicity of the signals (singlet, doublet, etc.) and the coupling constants (J) would reveal the connectivity of the protons on the naphthalene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the substituents. The carbon attached to the bromine atom would exhibit a characteristic shift, and the carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, data for the related compound 1-hydroxy-2-naphthoic acid has been reported. issn.orgchemicalbook.comchemicalbook.com This information can serve as a reference for predicting the spectral features of the brominated analogue.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H NMR | Highly deshielded | Singlet | Carboxylic acid proton (-COOH) |

| Deshielded | Singlet | Hydroxyl proton (-OH) | |

| Aromatic region | Doublets, Triplets, Singlets | Aromatic protons (H-3, H-4, H-5, H-7, H-8) | |

| ¹³C NMR | ~170 | Singlet | Carbonyl carbon (-COOH) |

| Aromatic region | Singlets | Aromatic carbons (C1-C10) | |

| Shielded relative to other aromatic carbons | Singlet | Carbon bearing the bromine atom (C-6) | |

| Note: This table is predictive and not based on experimental data for this compound. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice for analyzing this compound. The liquid chromatography component would first separate the compound from any impurities, and the mass spectrometer would then provide mass information.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis would reveal characteristic losses of small molecules such as H₂O, CO, and CO₂ from the parent ion, providing further confirmation of the structure. While specific LC-MS data for this compound is not published, the fragmentation patterns of related carboxylic acids and aromatic compounds are well-documented and would serve as a guide for interpreting the data.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Observation |

| Molecular Ion Peak | Presence of [M]⁺ and/or [M+H]⁺ |

| Isotopic Pattern | Characteristic pattern for a monobrominated compound |

| Key Fragmentation | Loss of -OH, -COOH, and Br radicals |

| Note: This table is predictive and not based on experimental data for this compound. |

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Hydroxy 2 Naphthoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters.

Calculation of Ground State Geometries and Vibrational Frequencies

Theoretical calculations for related compounds, such as 6-bromo-2-naphthoic acid, have been performed to determine their structural and vibrational properties. For 6-bromo-2-naphthoic acid (BNA), DFT calculations using the B3LYP method with a 6-311+G** basis set have been employed to evaluate fundamental vibrational frequencies. nih.gov These studies interpret the vibrational spectra with the aid of normal coordinate analysis based on a scaled quantum mechanical force field. nih.gov

While specific geometric parameters for 6-bromo-1-hydroxy-2-naphthoic acid are not detailed in the available search results, DFT calculations would typically optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation (ground state). For the related 1-hydroxy-2-naphthoic acid, cocrystal structures have been analyzed using single-crystal X-ray diffraction, providing experimental data that can be compared with DFT-calculated geometries. mdpi.com

Table 1: Selected Calculated Vibrational Frequencies for Related Naphthoic Acid Derivatives Note: This table is illustrative and based on general findings for similar compounds, as specific data for this compound was not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Compound) |

|---|---|

| O-H Stretch | ~3400-3600 (1-hydroxy-2-naphthoic acid) |

| C=O Stretch | ~1650-1700 (Naphthoic acids) |

| C-Br Stretch | ~500-600 (6-bromo-2-naphthoic acid) |

Prediction of Spectroscopic Parameters (e.g., IR and Raman Intensities)

Computational methods are also used to predict spectroscopic parameters. For 6-bromo-2-naphthoic acid, the infrared and Raman spectra have been predicted from calculated intensities. nih.gov The comparison between these simulated spectra and experimental FT-IR and FT-Raman spectra helps validate the computational methods and provides a detailed assignment of vibrational modes. nih.gov Such theoretical predictions are crucial for interpreting experimental data and understanding the molecule's vibrational characteristics.

Quantum-Chemical Calculations for Reactivity and Energetics

Quantum-chemical calculations provide deep insights into the reactivity and energetic properties of molecules.

Enthalpy of Dissociation and Deprotonation Processes in Solution

The study of deprotonation is critical for understanding the behavior of acidic compounds like 1-hydroxy-2-naphthoic acid in solution. Research on 1-hydroxy-2-naphthoic acid has investigated its photophysical properties, taking into account deprotonation processes. researchgate.net The emission of this molecule can be characterized by both its neutral and anionic forms, indicating the importance of proton transfer in its behavior. researchgate.net Theoretical studies on similar molecules often involve calculating the potential energy surfaces for proton transfer reactions in both the ground and excited states. researchgate.net

Exploration of Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms and transition states for this compound were not found in the search results, theoretical chemistry is a primary method for such investigations. For instance, in the synthesis of 1-hydroxy-2-naphthoic acid esters via a Lewis-acid-mediated rearrangement, a mechanistic proposal involving a 1,2-acyl shift has been put forward. nih.gov Computational modeling would be essential to map the reaction pathway, identify transition state structures, and calculate activation energies for such a mechanism.

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Bond Orbital analysis)

Analysis of charge distribution reveals information about the electronic nature of a molecule, including its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used. NBO analysis, for example, can explain charge delocalization within a molecule. researchgate.net For related compounds, NBO analysis has been carried out at the DFT level to understand charge transfer within the molecule, which is correlated with the HOMO-LUMO energy gap. researchgate.net

Solvent Effects on the Spectroscopic and Chemical Behavior of this compound

Currently, there is no specific research data available detailing the effects of different solvents on the spectroscopic and chemical behavior of this compound.

Molecular Modeling and Simulation for Conformational Analysis

There are no dedicated studies on the molecular modeling and conformational analysis of this compound found in the surveyed scientific literature. While computational methods are well-suited for such analyses, research has focused on related, yet distinct, molecules. nih.gov

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1 Hydroxy 2 Naphthoic Acid

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom attached to the naphthalene (B1677914) ring at the 6-position is susceptible to nucleophilic substitution, although this typically requires catalysis due to the stability of the aryl-halide bond. A common strategy involves the use of transition metal catalysts, such as palladium or copper, to facilitate these reactions. For instance, in the presence of a suitable palladium catalyst and a base, the bromine can be displaced by various nucleophiles.

A notable application of this reactivity is the Buchwald-Hartwig amination, where an amine is coupled with the aryl bromide to form a new carbon-nitrogen bond. Similarly, the Ullmann condensation can be employed to form carbon-oxygen or carbon-sulfur bonds by reacting the bromo-substituted naphthoic acid with alcohols, phenols, or thiols in the presence of a copper catalyst. These reactions are instrumental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system of 6-bromo-1-hydroxy-2-naphthoic acid is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl group. The directing influence of the existing substituents plays a crucial role in determining the position of incoming electrophiles. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent carboxylic acid group and the electronic effects of the bromo and carboxyl groups will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration would likely introduce a nitro group onto the naphthalene ring at a position influenced by the combined directing effects of the hydroxyl, bromo, and carboxyl groups. The precise conditions of the reaction, such as the choice of reagent and solvent, can be tailored to favor the formation of a specific isomer.

Reactions Involving the Hydroxyl Group (e.g., Alkylation)

The hydroxyl group at the 1-position of the naphthalene ring is a key site for derivatization. One of the most common transformations is alkylation to form ethers. google.com This is typically achieved by deprotonating the hydroxyl group with a base, such as an alkali metal hydroxide (B78521) or carbonate, to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkylating agent, like an alkyl halide or a dialkyl sulfate (B86663), to yield the corresponding ether. google.com For instance, methylation can be accomplished using reagents like dimethyl sulfate or methyl iodide. google.com This transformation is valuable for modifying the electronic properties and solubility of the molecule, as well as for protecting the hydroxyl group during subsequent synthetic steps.

| Reaction | Reagents | Product |

| Alkylation (Methylation) | Base (e.g., K2CO3), Alkylating Agent (e.g., CH3I) | 6-Bromo-1-methoxy-2-naphthoic acid |

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Reduction to Alcohol)

The carboxylic acid group at the 2-position provides another handle for a variety of chemical modifications. A straightforward and widely used reaction is esterification. This can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com For example, reaction with methanol (B129727) yields the corresponding methyl ester, methyl 6-bromo-1-hydroxy-2-naphthoate. chemicalbook.comguidechem.com This transformation is often employed to protect the carboxylic acid or to facilitate purification.

Furthermore, the carboxylic acid can be reduced to a primary alcohol. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the -COOH group into a -CH₂OH group, providing access to a different class of derivatives with altered reactivity and potential applications.

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4) | Methyl 6-bromo-1-hydroxy-2-naphthoate |

| Reduction | Reducing Agent (e.g., LiAlH4) | (6-Bromo-1-hydroxy-2-naphthalenyl)methanol |

Carbon-Carbon Bond Formation Reactions (e.g., Palladium-catalyzed carbonylation)

The bromine atom on the naphthalene ring is a key functional group for participating in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. nih.govnih.gov For instance, the Heck reaction allows for the coupling of the aryl bromide with an alkene, while the Suzuki reaction facilitates coupling with a boronic acid.

A significant transformation is palladium-catalyzed carbonylation, where carbon monoxide is inserted between the aryl-halogen bond. nih.govuni-rostock.demdpi.com This reaction, typically carried out in the presence of a palladium catalyst, a ligand, a base, and an alcohol or amine as a nucleophile, can lead to the formation of esters or amides, respectively. nih.govresearchgate.net These carbonylation reactions are powerful tools for introducing a carbonyl group and expanding the molecular framework. nih.gov

| Reaction | Catalyst System | Reactants | Product Type |

| Aminocarbonylation | Palladium catalyst, Ligand, Base | Amine, Carbon Monoxide | N-substituted 6-bromo-1-hydroxy-2-naphthamide |

| Alkoxycarbonylation | Palladium catalyst, Ligand, Base | Alcohol, Carbon Monoxide | Alkyl 6-bromo-1-hydroxy-2-naphthoate |

Synthesis of Complex Ligands and Supramolecular Assemblies Utilizing this compound

The unique combination of functional groups in this compound makes it an excellent scaffold for the design and synthesis of complex ligands for coordination chemistry and building blocks for supramolecular assemblies. The hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined, ordered structures through non-covalent interactions. rsc.org

By strategically modifying the bromo, hydroxyl, and carboxyl functionalities, a diverse library of ligands can be generated. For example, the bromine can be replaced with other functional groups through cross-coupling reactions, while the hydroxyl and carboxyl groups can be esterified or converted to amides. These modifications allow for the fine-tuning of the ligand's electronic and steric properties, influencing the coordination geometry and reactivity of the resulting metal complexes.

Furthermore, the rigid naphthalene backbone and the hydrogen-bonding capabilities of the hydroxyl and carboxyl groups make this molecule an attractive component for constructing supramolecular architectures such as metal-organic frameworks (MOFs) and hydrogen-bonded networks. rsc.org These organized assemblies have potential applications in areas such as gas storage, catalysis, and sensing.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Naphthoic Acid Derivatives with Diverse Substitution Patterns

The inherent functionalities of 6-bromo-1-hydroxy-2-naphthoic acid provide multiple handles for chemical manipulation, enabling the synthesis of a wide array of substituted naphthoic acid derivatives. The bromine atom at the 6-position is particularly significant as it serves as a linchpin for introducing diverse substituents through various cross-coupling reactions.

Recent methodologies have expanded the toolkit for creating novel 1-hydroxy-2-naphthoic acid esters. nih.gov For instance, a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has emerged as a novel route to these structures. nih.gov This method is noteworthy for its ability to generate substitution patterns that were previously difficult to achieve. nih.gov The reaction proceeds through the formation of a carbocationic intermediate, followed by an acyl shift and rearomatization to yield the desired naphthoic acid ester. nih.gov This approach has proven effective for substrates with various substituents, including those bearing halogens or nitro groups, which are often challenging to introduce via traditional methods. nih.gov

The strategic placement of the bromine atom on the this compound scaffold allows for its conversion into other functional groups or for its participation in carbon-carbon and carbon-heteroatom bond-forming reactions. This flexibility is critical for creating libraries of compounds with varied electronic and steric properties, which is essential in fields like medicinal chemistry and materials science.

Integration into Multi-Step Synthetic Sequences for Complex Molecular Architectures

The this compound framework is an attractive starting point for the total synthesis of more complex molecules. Its rigid bicyclic core and multiple functional groups allow it to be seamlessly integrated into longer, multi-step synthetic pathways. The bromine atom, in particular, can be leveraged for late-stage functionalization, a strategy that is highly valuable in the synthesis of complex natural products and their analogues.

For example, the related compound, 6-bromo-2-naphthoic acid, is recognized as a useful intermediate in the production of pharmaceuticals and agricultural chemicals. google.com The development of efficient, industrial-scale production methods for such intermediates underscores their importance in complex synthesis. google.com One patented method involves a multi-step sequence starting from 6-hydroxy-2-naphthoic acid, which is first converted to 6-amino-2-naphthoic acid via a Bucherer reaction. google.com The amino group is then transformed into a bromo group through a diazotization reaction followed by treatment with copper bromide. google.com Such well-established routes to key brominated naphthoic acid intermediates highlight their reliability as building blocks in larger synthetic campaigns.

The hydroxyl and carboxylic acid groups can also be selectively protected and deprotected, allowing for controlled reactions at other positions of the molecule. This level of control is crucial when constructing intricate molecular architectures where chemoselectivity is paramount.

Strategies for Designing Building Blocks Based on the this compound Scaffold

The design of molecular building blocks from the this compound scaffold is a strategic endeavor that leverages its inherent chemical properties. The naphthalene (B1677914) core provides a rigid and well-defined three-dimensional structure, while the functional groups offer points for diversification.

Strategies for designing new building blocks often focus on modifying the existing functional groups or using them as anchors to introduce new functionalities. For example, the carboxylic acid can be converted into esters, amides, or other carbonyl derivatives. The hydroxyl group can be alkylated or acylated to modulate the electronic properties and solubility of the resulting molecule.

The bromine atom is a key feature for diversification. It can be readily converted to other functional groups, such as cyano, amino, or alkyl groups, through various transition-metal-catalyzed cross-coupling reactions. This allows for the creation of a diverse set of building blocks with tailored properties. Furthermore, the bromine atom can be used to link the naphthoic acid scaffold to other molecular fragments, enabling the construction of larger, more complex structures.

The development of novel synthetic methods, such as the rearrangement of oxabenzonorbornadienes, provides new avenues for accessing uniquely substituted naphthoic acid derivatives that can serve as advanced building blocks. nih.gov These complementary approaches expand the chemical space accessible from the this compound scaffold, paving the way for the discovery of new materials and therapeutic agents. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Hydroxynaphthoic Acids

The synthesis of halogenated hydroxynaphthoic acids, including 6-bromo-1-hydroxy-2-naphthoic acid, has traditionally relied on multi-step processes that can be resource-intensive. A significant future direction lies in the development of more efficient and environmentally benign synthetic routes.

Current methods for producing related compounds, such as 6-bromo-2-naphthoic acid, involve the reaction of 6-hydroxy-2-naphthoic acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite to yield 6-amino-2-naphthoic acid. google.com This intermediate then undergoes a diazotization reaction followed by a reaction with copper bromide. google.com While effective, this process involves several distinct stages. Another established method for creating hydroxy naphthoic acids is the Kolbe-Schmitt synthesis, which involves the carboxylation of alkali metal naphtholates under high pressure and temperature. google.com

Emerging research is likely to focus on the following areas:

Catalytic C-H Activation: Direct, late-stage C-H functionalization is a powerful tool for streamlining synthesis. Future work could explore the use of transition-metal catalysts to directly introduce a bromine atom and a carboxylic acid group onto a 1-hydroxynaphthalene scaffold, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields. Developing flow-based syntheses for halogenated hydroxynaphthoic acids could enable more efficient and scalable production.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and sustainable alternative to traditional chemical methods. Research into engineered enzymes for the regioselective halogenation and carboxylation of naphthols is a promising avenue.

Rearrangement Reactions: A novel approach to synthesizing 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov Further exploration of such rearrangement reactions could provide access to a variety of substituted naphthoic acid derivatives that are otherwise challenging to prepare. nih.gov

A comparison of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced step count | Development of selective and robust catalysts |

| Flow Chemistry | Scalability, safety, process control | Reactor design and optimization |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

| Novel Rearrangements | Access to unique substitution patterns | Understanding reaction mechanisms and scope |

Advanced Computational Approaches for Predicting Reactivity and Designing Novel Derivatizations

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational approaches can provide deep insights into its electronic structure, reactivity, and potential for derivatization.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a range of physicochemical properties that govern the reactivity of substituted naphthoic acids. sciencepublishinggroup.comresearchgate.netajpchem.org These properties include total energy, the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, chemical hardness, and dipole moment. sciencepublishinggroup.comresearchgate.netajpchem.org For instance, studies on 6-bromo-2-naphthoic acid have utilized DFT to evaluate vibrational frequencies and predict the HOMO-LUMO energy gap, which is crucial for understanding charge transfer within the molecule. researchgate.net

Future research in this area will likely involve:

Predictive Reactivity Models: By building computational models that correlate structural features with reactivity, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold. This allows for the rational design of synthetic routes to new derivatives.

Virtual Screening of Derivatives: Computational tools can be used to generate large virtual libraries of potential derivatives of this compound and predict their properties. This high-throughput screening can identify promising candidates for specific applications, such as in materials science or as biologically active agents, before committing to laboratory synthesis.

Understanding Substituent Effects: Advanced computational studies can elucidate the intricate effects of the bromo, hydroxyl, and carboxylic acid substituents on the electronic properties of the naphthalene (B1677914) core. researchgate.netajpchem.org This understanding is key to fine-tuning the molecule's characteristics for desired applications.

The following table outlines key computational parameters and their significance in designing novel derivatives.

| Computational Parameter | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack |

| Bond Dissociation Energy | Helps to understand the stability of different parts of the molecule |

| Rotational Barriers | Provides insight into conformational flexibility |

Exploration of this compound as a Scaffold for Material Science Applications

The unique combination of a halogen atom, a hydroxyl group, and a carboxylic acid on a rigid naphthalene backbone makes this compound an intriguing building block for new materials. While direct applications are still emerging, the properties of related naphthoic acid derivatives suggest significant potential.

Substituted aromatic compounds, including naphthoic acid derivatives, are known to be useful in the development of organic electroluminescent devices and other molecular electronics. researchgate.netajpchem.org The ability to tune the electronic properties through substitution is a key advantage in this field.

Future research directions in material science could include:

Organic Light-Emitting Diodes (OLEDs): The naphthalene core of this compound can be functionalized to create new emissive materials or host materials for OLEDs. The bromine atom can be used as a handle for further cross-coupling reactions to build more complex structures, while the hydroxyl and carboxylic acid groups can influence intermolecular interactions and film-forming properties.

Organic Semiconductors: The planar aromatic structure of the naphthalene system is conducive to pi-stacking, which is essential for charge transport in organic semiconductors. By designing and synthesizing polymers or oligomers based on the this compound scaffold, it may be possible to create new p-type or n-type semiconducting materials.

Sensors: The hydroxyl and carboxylic acid groups can act as binding sites for specific analytes. This opens up the possibility of developing chemosensors where the binding of a target molecule induces a change in the fluorescence or other photophysical properties of a material derived from this compound.

Liquid Crystals: The rigid, rod-like shape of the naphthalene core is a common feature in liquid crystalline molecules. By attaching appropriate flexible side chains, it may be possible to design new liquid crystalline materials with interesting phase behavior.

Interdisciplinary Research Integrating Synthesis and Advanced Spectroscopic Techniques

A synergistic approach that combines organic synthesis with advanced spectroscopic methods is crucial for a comprehensive understanding of this compound and its derivatives. azooptics.comlongdom.orgjvktech.com Spectroscopy provides essential information on the structure, purity, and properties of newly synthesized compounds. azooptics.com

Recent advancements in spectroscopy, such as high-resolution mass spectrometry, 2D NMR, and surface-enhanced Raman spectroscopy (SERS), offer powerful tools for characterization. azooptics.comnumberanalytics.com For example, the solid-phase FTIR and FT-Raman spectra of the related 6-bromo-2-naphthoic acid have been recorded and interpreted with the aid of DFT calculations, providing a detailed picture of its vibrational modes. researchgate.net

Future interdisciplinary research will likely focus on:

In-situ Reaction Monitoring: Using techniques like process IR or Raman spectroscopy to monitor the synthesis of this compound in real-time can provide valuable mechanistic insights and help to optimize reaction conditions.

Probing Intermolecular Interactions: Advanced spectroscopic methods can be used to study how molecules of this compound interact with each other in the solid state or in solution. This is particularly important for understanding its potential in material science applications where intermolecular packing and interactions are critical.

Time-Resolved Spectroscopy: To investigate the photophysical properties of derivatives for applications like OLEDs or sensors, time-resolved fluorescence or transient absorption spectroscopy can be employed. numberanalytics.com These techniques can probe the dynamics of excited states on ultrafast timescales. spectroscopyonline.com

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) spectroscopy will be essential for characterizing their stereochemistry and exploring their potential in chiral recognition or as materials with unique optical properties.

The integration of these advanced spectroscopic techniques with synthetic efforts will undoubtedly accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-1-hydroxy-2-naphthoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Carbonylation of Brominated Naphthols : Palladium-catalyzed carbonylation of 6-bromo-2-naphthol with CO in the presence of a tertiary amine and alcohol can yield ester intermediates, which are hydrolyzed to the acid. However, brominated naphthalenes exhibit lower reactivity compared to other aryl bromides, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .

- Bromination of Hydroxy-Naphthoic Acid Derivatives : Direct bromination of 6-hydroxy-2-naphthoic acid using bromine or N-bromosuccinimide (NBS) in acetic acid or DMF. Reaction efficiency depends on stoichiometry and temperature control to avoid over-bromination .

- Key Variables : Catalyst choice (Pd vs. Cu), solvent polarity, and CO pressure significantly impact yield. For example, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in bromination .

Advanced: How can researchers resolve contradictions in reported reactivity of brominated naphthalenes during palladium-catalyzed carbonylation?

Methodological Answer:

Contradictions arise due to differences in:

- Substituent Effects : Electron-withdrawing groups (e.g., -COOH) on the naphthalene ring reduce reactivity in carbonylation. Comparative studies using substituent-swapping (e.g., replacing -OH with -OCH₃) can isolate electronic effects .

- Catalyst Systems : Alternative ligands (e.g., bidentate phosphines) or co-catalysts (e.g., KI) may mitigate low reactivity. Kinetic studies under varying Pd/ligand ratios are recommended .

- Reaction Monitoring : In-situ FTIR or GC-MS can track CO uptake and intermediate formation to identify bottlenecks (e.g., catalyst deactivation vs. substrate inhibition) .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity ≥99% is achievable with gradient elution .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.2–8.5 ppm), -OH (δ 10–12 ppm), and -COOH (δ 12–14 ppm) .

- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ ion at m/z 251.08) confirms molecular weight .

- Melting Point : A sharp melting range (294–295°C) indicates crystalline purity .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound derivatives?

Methodological Answer:

- Directing Group Manipulation : The -COOH group meta-directs electrophiles. Temporarily protecting -OH as a methyl ether (-OCH₃) or silyl ether (-OSiR₃) can alter regioselectivity .

- Lewis Acid Catalysis : AlCl₃ or FeCl₃ enhances electrophilic attack at the para position relative to -Br. Solvent screening (e.g., nitrobenzene vs. CH₂Cl₂) fine-tunes selectivity .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, the C-3 position may show higher electrophilic susceptibility than C-5 .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (R36/37/38 hazard) .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of dust (S26 guidelines) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

Advanced: How do electron-withdrawing groups (EWGs) affect the acidity and coordination properties of this compound?

Methodological Answer:

- Acidity Enhancement : The -COOH and -Br groups increase acidity (pKa ~2.5–3.0) compared to unsubstituted naphthoic acids. Potentiometric titration in DMSO/water mixtures quantifies acid strength .

- Coordination Chemistry : The deprotonated form acts as a bidentate ligand via -COO⁻ and -O⁻. UV-Vis and cyclic voltammetry studies with transition metals (e.g., Cu²⁺, Fe³⁺) reveal ligand-to-metal charge transfer (LMCT) bands and redox behavior .

Basic: What intermediates are critical in synthesizing this compound, and how are they characterized?

Methodological Answer:

- Methyl 6-Bromo-2-naphthoate : Synthesized via esterification (H₂SO₄/MeOH). Characterized by ¹³C NMR (ester carbonyl at δ 165–170 ppm) and IR (C=O stretch at 1720 cm⁻¹) .

- 6-Bromo-2-naphthol : Bromination of 2-naphthol, confirmed by TLC (Rf = 0.5 in hexane/ethyl acetate 4:1) and melting point (135–137°C) .

Advanced: Which molecular descriptors predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Hammett Constants (σ) : The -Br substituent (σₚ = +0.23) enhances electrophilicity at ortho/para positions, favoring NAS with amines or thiols.

- Frontier Molecular Orbitals (FMOs) : LUMO energy (calculated via DFT) correlates with reactivity—lower LUMO energies indicate higher susceptibility to nucleophilic attack .

- Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize transition states in SNAr reactions, accelerating substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.